Erythrosine sodium
Overview
Description
Synthesis Analysis
The synthesis of erythrosine sodium involves complex chemical reactions, often starting with the base compound and undergoing various steps to achieve the final dye. While specific synthesis pathways for erythrosine sodium are not detailed in the provided studies, the synthesis of related compounds, such as D-erythro-sphingosine, involves key transformations like regioselective opening and cross-metathesis, indicating the intricate processes involved in creating such compounds (Torssell & Somfai, 2004).
Molecular Structure Analysis
The molecular structure of erythrosine sodium is characterized by its xanthene backbone, which is crucial for its coloring properties. The presence of iodine atoms within its structure distinguishes erythrosine from other dyes, such as sodium fluorescein, affecting its toxicity and chemical behavior (Yankell & Loux, 1977). This structural aspect is critical for its function and interactions with other molecules.
Chemical Reactions and Properties
Erythrosine's chemical properties are influenced by its molecular structure. Studies on its adsorption using materials like hen feathers and waste materials indicate its affinity for various substrates, highlighting its chemical reactivity and potential for removal from wastewater (Gupta et al., 2006). These studies reflect on erythrosine's environmental impact and the methods for its mitigation.
Physical Properties Analysis
The physical properties of erythrosine sodium, such as solubility and color stability, are essential for its application in various industries. The interaction of erythrosine with polymers like polyvinylpyrrolidone (PVP) affects its stability and solubility, which is crucial for its use in pharmaceutical formulations (Anderson & Boyce, 1969).
Chemical Properties Analysis
The chemical behavior of erythrosine sodium in different environments, including its protolytic and tautomeric equilibria, is significant for its effectiveness as a dye. Understanding these chemical properties allows for the optimization of erythrosine sodium in various applications, ensuring its desired performance in products (Freitas et al., 2020).
Scientific Research Applications
Teaching and Education : It is used as an alternative to Sodium Dichromate for teaching solution preparation and spectrophotometry principles in undergraduate chemistry experiments (Stock, 1995).
Protein Determination : Erythrosine sodium serves as a fluorescence probe in protein determination, with a detection limit of 49.2 ng/mL (Zhu, Sun, & Hu, 2007).
Genotoxicity Studies : It exhibits genotoxic activity for eukaryotic cells, inducing mitotic gene conversion and reverse mutation in yeast strains (Matula & Downie, 1984).
Neuroscience : Erythrosine impacts neurotransmitter release from neuromuscular synapses, showing a dose-dependent increase in release (Augustine & Levitan, 1980).
Ion Transport and Binding : The compound is a potent inhibitor of 3H-ouabain binding and ion flux in synaptosomes in rat brain membranes (Silbergeld, 1981).
Thyroid Function : In normal men, oral erythrosine increased serum TSH secretion without significantly altering thyroid hormone secretion or peripheral metabolism (Gardner et al., 1987).
Photodynamic Inactivation : It's efficient in eradicating non-adherent Gram-positive bacteria and yeast when treated with light, showing potential for photodynamic inactivation (Ke et al., 2012).
Photodynamic Therapy : Erythrosine is effective in the photodynamic therapy of oral plaque biofilms (Wood et al., 2006).
Thyroid Tumor Formation in Rats : Chronic ingestion may promote thyroid tumor formation in rats via TSH stimulation (Jennings et al., 1990).
Embryonic Development Risks : It increased the risk of neural tube defects in early-stage chicken embryos (Ovalioglu et al., 2019).
Photodynamic Therapy Drug : As a xanthene dye, it is widely used as a photoactive drug for Photodynamic Therapy (Freitas et al., 2020).
Topical Drug Retention : Its incorporation in micellar polymeric systems may enhance retention when applied topically (Silva et al., 2021).
Toxicity Studies : Its acute toxicity has been tested in mice and rats, showing it is approximately twice as toxic as sodium fluorescein (Yankell & Loux, 1977).
Dietary Iodine Intake : Ingestion of erythrosine-containing foods or drugs can contribute substantially to dietary iodine intake (Vought, Brown, & Wolff, 1972).
Genotoxicity and Mutagenicity : High concentrations of Erythrosine B have genotoxic and mutagenic effects on HepG2 cells, highlighting the need for careful use due to potential DNA damage (Chequer et al., 2012).
Wastewater Treatment : Erythrosine can be removed from wastewater using adsorption over specific waste materials, achieving over 90% recovery (Mittal et al., 2006).
Safety Evaluation : The Acceptable Daily Intake (ADI) for Erythrosine is based on the No Observed Effect Level (NOEL) in human studies, suggesting the need for further research (Poulsen, 1993).
Safety And Hazards
- ADI (Acceptable Daily Intake) : Set at 0-0.1 mg/kg body weight
- Toxicity : Generally considered safe, but excessive consumption may lead to thyroid dysfunction due to iodine content
- Allergic Reactions : Rare, but some individuals may be sensitive
- Carcinogenicity : Controversial; some studies suggest a potential link to cancer
Future Directions
Ongoing research aims to explore its safety profile further and identify potential alternatives.
properties
IUPAC Name |
disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINNWAYUJNWZRM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6I4Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015598 | |
Record name | Erythrosine sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythrosine sodium | |
CAS RN |
568-63-8, 16423-68-0 | |
Record name | Erythrosine sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythrosin B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROSINE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TL7LH93FM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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